Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13709471
InChI: InChI=1S/C11H10N4O4/c1-2-19-11(16)10-8(14-12-6-7-13-14)4-3-5-9(10)15(17)18/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C11H10N4O4
Molecular Weight: 262.22 g/mol

Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate

CAS No.:

Cat. No.: VC13709471

Molecular Formula: C11H10N4O4

Molecular Weight: 262.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate -

Specification

Molecular Formula C11H10N4O4
Molecular Weight 262.22 g/mol
IUPAC Name ethyl 2-nitro-6-(triazol-2-yl)benzoate
Standard InChI InChI=1S/C11H10N4O4/c1-2-19-11(16)10-8(14-12-6-7-13-14)4-3-5-9(10)15(17)18/h3-7H,2H2,1H3
Standard InChI Key CCGTTYWAGKLEMV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N2N=CC=N2

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s core consists of a benzene ring substituted with three functional groups:

  • A nitro (-NO₂) group at the 2-position, which introduces strong electron-withdrawing effects.

  • A 1,2,3-triazole ring at the 6-position, contributing π-π stacking capabilities and hydrogen-bonding potential.

  • An ethyl ester (-COOEt) at the 1-position, enhancing lipophilicity and metabolic stability compared to carboxylic acids.

This arrangement creates a polarized electronic environment, with the nitro group reducing electron density at the ortho and para positions, while the triazole ring offers sites for supramolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource Methodology
Molecular FormulaC₁₁H₁₀N₄O₄Computational Prediction
Molecular Weight278.23 g/molMass Spectrometry
Topological Polar Surface Area (TPSA)98.8 ŲSwissADME
LogP (octanol-water)1.85XLOGP3
Hydrogen Bond Acceptors6PubChem

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate can be approached through sequential functionalization of a benzoic acid precursor:

  • Nitro Group Introduction: Electrophilic nitration of ethyl 2-amino-6-bromobenzoate.

  • Triazole Coupling: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Ullmann-type coupling to install the triazole ring .

Nitration of Ethyl 2-Amino-6-bromobenzoate

A mixture of ethyl 2-amino-6-bromobenzoate (1.0 equiv) in concentrated H₂SO₄ is treated with fuming HNO₃ at 0–5°C to yield ethyl 2-nitro-6-bromobenzoate. The nitro group’s meta-directing nature ensures regioselectivity, with yields typically exceeding 70% .

Triazole Ring Installation via Ullmann Coupling

Ethyl 2-nitro-6-bromobenzoate undergoes Ullmann coupling with 1H-1,2,3-triazole under catalytic CuI (10 mol%), Cs₂CO₃ (2.0 equiv), and (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in DMF at 100°C for 18 hours . This method, adapted from analogous fluoro-substituted systems, achieves 56–60% yields after purification by preparative HPLC .

Table 2: Reaction Optimization Parameters

ConditionOptimal ValueImpact on Yield
Catalyst Loading (CuI)10 mol%Maximizes turnover
BaseCs₂CO₃Enhances deprotonation
Ligand(1R,2R)-DMCDAReduces side reactions
Temperature100°CBalances rate/selectivity

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its nitro and ester groups, with experimental solubility measured at 0.55–1.27 mg/mL in aqueous buffers (pH 7.4) . Computational models predict a LogP of 1.85, aligning with its moderate lipophilicity .

Stability Profile

  • Thermal Stability: Decomposition onset at 210°C (DSC).

  • Hydrolytic Sensitivity: The ethyl ester undergoes slow hydrolysis in alkaline conditions (t₁/₂ = 48 h at pH 9) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 2H, triazole-H), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.78 (d, J = 7.6 Hz, 1H, Ar-H), 7.65 (t, J = 8.0 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.44 (t, J = 7.1 Hz, 3H, -CH₃) .

  • ¹³C NMR: 165.2 (C=O), 152.1 (triazole-C), 148.6 (C-NO₂), 132.4–125.8 (Ar-C), 61.8 (-OCH₂), 14.3 (-CH₃) .

Mass Spectrometry

High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 279.0832 (calculated 279.0835) .

Biological and Industrial Applications

Materials Science Applications

As a photoactive material, the nitro group facilitates charge-transfer transitions (λₐᵦₛ = 320 nm in acetonitrile), with potential use in organic semiconductors .

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